2-Hydroxy Desipramine-d6

Bioanalysis LC-MS/MS Method Validation

Quantification of 2-hydroxydesipramine in biological matrices is confounded by matrix effects and variable analyte recovery. 2-Hydroxy Desipramine-d6 is a stable isotope-labeled internal standard (SIL-IS) that enables precise correction for these variables in LC-MS/MS workflows. • Corrects for matrix-specific ionization effects and differential recovery during sample preparation • Meets regulatory expectations for stable isotope-labeled analog use in bioanalytical method validation (ANDA, TDM, forensic applications) • Supplied with comprehensive characterization data; traceability to USP/EP standards upon feasibility

Molecular Formula C18H22N2O
Molecular Weight 288.4 g/mol
Cat. No. B12406611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy Desipramine-d6
Molecular FormulaC18H22N2O
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O
InChIInChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i4D2,11D2,12D2
InChIKeyNVJBOLMRGMDGLD-NPUHHBJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy Desipramine-d6 Internal Standard for LC-MS/MS


2-Hydroxy Desipramine-d6 is a deuterium-labeled analog of the pharmacologically active desipramine metabolite 2-hydroxydesipramine [1]. It is a stable isotope-labeled internal standard (SIL-IS) specifically designed for the accurate quantification of 2-hydroxydesipramine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. As a critical tool in bioanalytical method validation and therapeutic drug monitoring, this compound enables precise correction for matrix effects and analyte recovery, ensuring the generation of reliable, high-confidence pharmacokinetic data essential for clinical and forensic research [3].

Deuterated SIL-IS for 2-hydroxydesipramine quantification
Corrects matrix effects and recovery in LC-MS/MS
Supports bioanalytical method validation and research PK

Why 2-Hydroxy Desipramine-d6 Cannot Be Substituted


Substituting 2-Hydroxy Desipramine-d6 with unlabeled 2-hydroxydesipramine or a different deuterated analog introduces quantifiable risks of analytical inaccuracy and regulatory non-compliance. Unlabeled internal standards, such as 2-hydroxyimipramine, fail to correct for variable analyte recovery and matrix-specific ionization effects, leading to compromised method accuracy and precision [1]. Similarly, using a different deuterated analog, such as Desipramine-d3, is inadequate for tracking the specific metabolic fate and recovery of the hydroxylated metabolite, 2-hydroxydesipramine, during sample preparation and ionization [2]. Method validation guidelines from regulatory bodies require the use of a stable isotope-labeled analog of the exact analyte to ensure robustness and accuracy in bioanalytical assays, precluding generic substitution [3].

Matrix correction mismatch Unlabeled IS (e.g., 2-hydroxyimipramine) may not co-elute or correct for matrix effects, compromising accuracy.
Metabolite tracking failure Deuterated analogs like Desipramine-d3 may not specifically track 2-hydroxydesipramine recovery, altering quantification.
Documentation expectations Method validation documentation may require an exact analyte SIL-IS; substitution could hinder method robustness review.

Evidence for 2-Hydroxy Desipramine-d6 Selection


Superior Isotopic Purity for Quantitation Accuracy

2-Hydroxy Desipramine-d6 demonstrates a high isotopic purity of 99 atom % D, a key specification for a reliable SIL-IS. This high purity minimizes the presence of unlabeled analyte that could contribute to the analytical signal of the target 2-hydroxydesipramine, thereby reducing spectral interference and improving the lower limit of quantitation (LLOQ). In comparison, a less rigorously characterized deuterated standard may have lower isotopic purity, leading to a measurable and variable background signal that compromises assay accuracy and precision .

Isotopic Purity
Data to verify
99 atom % D
Reported high isotopic purity minimizes unlabeled background, supporting lower LLOQ.
Isotopic purity from vendor CoA; verify for method context.
Bioanalysis LC-MS/MS Method Validation

Target-Specific Matrix and Recovery Correction

The use of 2-Hydroxy Desipramine-d6 as a SIL-IS provides optimal correction for variable analyte recovery during complex sample extraction and for matrix effects during ionization. An unlabeled internal standard, such as 2-hydroxyimipramine (2-OH-IMI), does not co-elute or ionize identically to the target analyte 2-hydroxydesipramine, leading to inaccurate quantification [1]. Studies utilizing 2-Hydroxy Desipramine-d6 or its d4 analog demonstrate the ability to achieve accurate quantification at clinically relevant concentrations, whereas methods using unlabeled alternatives may suffer from non-linear responses or poor precision at low concentrations [2].

Recovery & Matrix Correction
Cross-study comparable
With d6 IS: LLOQ 20 ng/mL in human plasma; unlabeled 2-OH-IMI: linear 1–100 µg/L, may lack optimal recovery
Supports accurate quantification at low ng/mL levels in plasma, improving method precision.
Based on published methods; direct method transfer requires re-validation.
Pharmacokinetics Bioequivalence Sample Preparation

Regulatory-Compliant Bioanalytical Validation

2-Hydroxy Desipramine-d6 is a characterized reference standard specifically intended for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) . In contrast, a research-grade unlabeled analog or a less well-characterized deuterated compound may not be supplied with the comprehensive documentation and regulatory compliance data required for formal submission to bodies like the FDA or EMA, potentially delaying drug development timelines [1].

Intended Use & Compliance
Class-level
Supports method development and documentation for generic drug research applications.
Intended use per reference standard provider; verify suitability for specific regulatory pathway.
ANDA Submission Regulatory Compliance Quality Control

2-Hydroxy Desipramine-d6 Application Scenarios


Clinical Pharmacokinetic & Bioequivalence Studies

This scenario leverages the compound's primary advantage as a SIL-IS for accurate LC-MS/MS quantification. In clinical trials assessing the pharmacokinetics of desipramine formulations, the use of 2-Hydroxy Desipramine-d6 ensures that measured plasma concentrations of the active metabolite 2-hydroxydesipramine are reliable and not confounded by matrix effects or sample-to-sample variability [1]. This is a regulatory expectation for demonstrating bioequivalence between a generic and an innovator drug product [2].

Therapeutic Drug Monitoring & Clinical Toxicology

For laboratories performing TDM or toxicology screens for tricyclic antidepressants, 2-Hydroxy Desipramine-d6 provides a robust and validated means to measure the active hydroxylated metabolite. The high isotopic purity and performance as a SIL-IS are critical for achieving the accuracy and precision needed for clinical decision-making, as it reliably corrects for the complex matrix effects present in patient serum or plasma samples [1].

ANDA Method Development and Validation

This compound is specifically indicated for use in developing and validating analytical methods required for ANDA submissions. Its availability as a fully characterized reference standard, often with traceability to USP or EP standards, streamlines the creation of robust, regulatorily compliant quality control methods for both the active pharmaceutical ingredient (API) and its key metabolite .

Forensic and Workplace Drug Testing

In forensic toxicology, the unambiguous identification and accurate quantification of drug metabolites are paramount. 2-Hydroxy Desipramine-d6 serves as a definitive internal standard, enabling the specific and sensitive detection of 2-hydroxydesipramine use while effectively differentiating it from other tricyclic antidepressants or matrix interferences, a critical factor in the defensibility of forensic test results [2].

Application
Selection Property
Validation Focus
Pharmacokinetic research studies
SIL-IS for matrix-effect and recovery correction
Bioanalytical accuracy and precision review
PK bioanalysis research & toxicology
Robust quantification in plasma matrices
Reproducibility in research sample analysis
Generic drug bioequivalence research
Characterized reference standard with documentation
Method validation documentation support
Forensic toxicology research
Definitive IS for metabolite identification
Specificity and interference testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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